
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxy groups attached to the pyridine ring and a trifluoromethyl ketone group
準備方法
The synthesis of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Reaction Mechanism: The trifluoroacetic anhydride reacts with the 2,5-dimethoxypyridine to form the desired trifluoromethyl ketone product.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反応の分析
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The trifluoromethyl ketone group can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and materials. It is also used in the production of advanced polymers and coatings.
作用機序
The mechanism of action of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions. The methoxy groups on the pyridine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall bioactivity.
類似化合物との比較
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
2,5-Dimethoxypyridine: This compound lacks the trifluoromethyl ketone group and has different chemical properties and reactivity.
1-(2,5-Dimethoxypyridin-4-yl)ethanone: This compound has an ethanone group instead of a trifluoromethyl ketone group, resulting in different chemical behavior and applications.
1-(2,5-Dimethoxypyridin-4-yl)-2,2-dimethylpropan-1-ol:
The uniqueness of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-13-7(16-2)3-5(6)8(14)9(10,11)12/h3-4H,1-2H3 |
InChIキー |
NVCSPNSHVDZNSW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

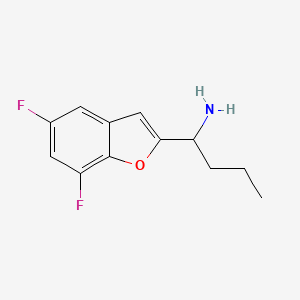
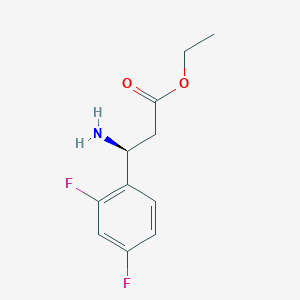
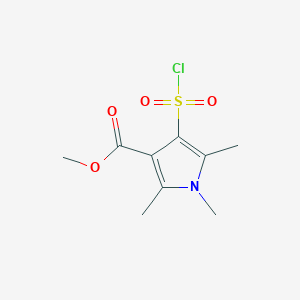
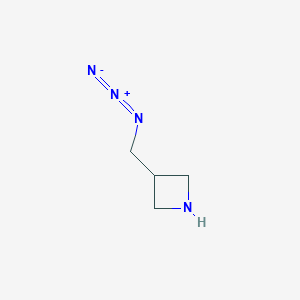

![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
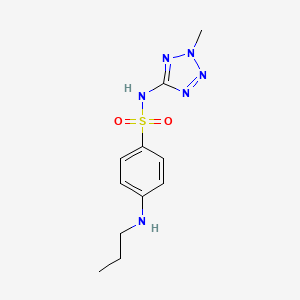
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)
